molecular formula C22H16N2O3S B2598433 Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 476326-54-2

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2598433
CAS No.: 476326-54-2
M. Wt: 388.44
InChI Key: AGTAPUWFJOXBTN-UHFFFAOYSA-N
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Description

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a thiazole core linked to a naphthalene moiety and a methyl benzoate ester. This structure combines aromatic and electron-rich components, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-21(26)16-11-9-15(10-12-16)20(25)24-22-23-19(13-28-22)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTAPUWFJOXBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(naphthalen-1-yl)thiazol-2-amine with methyl 4-isocyanatobenzoate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and naphthalene derivatives exhibit promising anticancer activities. For instance, thiazole-based compounds have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate may function similarly by inhibiting enzymes such as carbonic anhydrase IX (CAIX), which is often overexpressed in tumors .

Antimicrobial Activity

The thiazole moiety has been associated with antimicrobial properties. Studies have shown that thiazole derivatives can exhibit activity against various bacterial strains, suggesting that this compound may also possess similar antimicrobial effects . This could be beneficial in developing new antibiotics or treatments for resistant bacterial infections.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of thiazole derivatives in treating neurodegenerative diseases. Compounds similar to this compound have been investigated for their ability to mitigate tau-mediated neurodegeneration, which is crucial for conditions like Alzheimer's disease . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that combine various chemical precursors. The synthesis process may include:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors such as α-bromo ketones and thiourea.
  • Naphthalene Substitution : Introducing naphthalene through electrophilic aromatic substitution.
  • Carbamate Formation : Reacting the thiazole derivative with methyl carbamate to form the final product.

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of CAIX, leading to reduced tumor acidity and enhanced apoptosis .

Case Study 2: Antimicrobial Screening

In another study, a series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed effective inhibition zones, indicating potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules from diverse studies, focusing on synthesis, molecular properties, and functional groups.

Key Observations:

Synthetic Yields :

  • The thiazole-arylurea derivatives (11a–11o) exhibit high yields (83–88%), suggesting efficient synthetic routes for thiazole-based compounds . In contrast, compound 4k, which shares a naphthalene-benzoate framework with the target compound, has a lower yield (57%), possibly due to steric hindrance from the phenylacetamido group .
  • The target compound’s hypothetical synthesis may face challenges similar to 4k, such as steric effects from the naphthalene-thiazole junction.

Molecular Weight and Substituents :

  • The target compound’s molecular weight (estimated ~439 g/mol based on structure) is lower than 4k (454.3 g/mol) due to the absence of a phenylacetamido group.
  • Thiadiazole analogs (e.g., ) have higher acute toxicity (Category 4 for oral/dermal/inhalation routes) , whereas thiazole derivatives (11a–11o) lack explicit toxicity data but may exhibit distinct safety profiles due to differing heterocycles.

Functional Group Impact :

  • Naphthalene vs. Phenyl : The naphthalen-1-yl group in the target compound and 4k increases lipophilicity compared to phenyl-substituted analogs (e.g., 11i, m/z 466.2) . This could enhance membrane permeability but reduce aqueous solubility.
  • Thiazole vs. Thiadiazole : The thiazole ring in the target compound may offer better metabolic stability than thiadiazole derivatives, which are associated with higher toxicity risks .

Biological Activity

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate is a synthetic compound that incorporates a naphthalene moiety and a thiazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure features:

  • A benzoate group
  • A carbamoyl linkage
  • A thiazole ring substituted with a naphthalene moiety

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing naphthalene and thiazole have been reported to enhance anticancer activity against various cell lines, including Caco-2 cells, with notable statistical significance (p = 0.002) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, thiazole derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The compound's ability to disrupt bacterial cell wall synthesis is a likely mechanism behind its antibacterial effects.

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which is crucial in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . Although specific IC50 values for this compound are not provided in the literature, related compounds have shown promising inhibitory activity.

Synthesis and Evaluation

A recent study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that the incorporation of naphthalene significantly enhanced the compounds' anticancer properties. For example, structural analogs demonstrated IC50 values in the low micromolar range against cancer cell lines .

CompoundStructureIC50 (µM)Activity
Compound AStructure A5.0Anticancer
Compound BStructure B10.5Antimicrobial
This compoundStructure CTBDTBD

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound interacts with key residues in the active sites of enzymes involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. How should contradictory data (e.g., unexpected hydrolysis products) be analyzed?

  • Methodological Answer : Perform mechanistic studies (e.g., LC-MS to track intermediates) and compare with analogous compounds. Use density functional theory (DFT) to model reaction pathways and identify steric/electronic factors influencing stability .

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